(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid
CAS No.: 921198-16-5
Cat. No.: VC16945445
Molecular Formula: C12H21NO6S2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921198-16-5 |
|---|---|
| Molecular Formula | C12H21NO6S2 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid |
| Standard InChI | InChI=1S/C8H14O2S2.C4H7NO4/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-2(4(8)9)1-3(6)7/h7H,1-6H2,(H,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t7-;2-/m10/s1 |
| Standard InChI Key | DDZHURWTWJMGBU-HHJOSHSASA-N |
| Isomeric SMILES | C1CSS[C@@H]1CCCCC(=O)O.C([C@@H](C(=O)O)N)C(=O)O |
| Canonical SMILES | C1CSSC1CCCCC(=O)O.C(C(C(=O)O)N)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound comprises two distinct moieties:
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(2S)-2-Aminobutanedioic acid: Known as L-aspartic acid, this α-amino acid features a carboxylate group, an amine group, and a side-chain carboxylic acid. Its (2S) configuration ensures compatibility with biological systems, particularly in proteinogenic contexts.
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5-[(3R)-Dithiolan-3-yl]pentanoic acid: This component introduces a 1,2-dithiolane ring—a five-membered cyclic disulfide—attached to a pentanoic acid chain. The (3R) stereochemistry of the dithiolane mirrors that of natural α-lipoic acid, a cofactor critical in mitochondrial metabolism .
The conjunction of these units creates a molecule capable of participating in both amino acid metabolism and redox cycling, akin to lipoic acid’s dual roles .
Table 1: Key Structural Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₆S₂ |
| Molecular Weight | 339.4 g/mol |
| Stereochemistry | (2S) for aspartic acid; (3R) for dithiolane |
| Functional Groups | Carboxylic acids, amine, disulfide |
Synthesis and Preparation
Stereochemical Control
Achieving the (3R) configuration in the dithiolane demands chiral auxiliaries or asymmetric catalysis. For example, lipoic acid’s natural (R)-enantiomer is biosynthesized via a radical S-adenosylmethionine (SAM) mechanism, suggesting that similar radical-based methods could be adapted for this compound .
Chemical Reactivity and Functional Dynamics
Redox Activity
The dithiolane moiety’s disulfide bond enables reversible redox transitions:
This property underpins antioxidant activity, as seen in lipoic acid’s ability to scavenge reactive oxygen species (ROS) and regenerate endogenous antioxidants like glutathione .
Amino Acid Interactions
The aspartic acid component may facilitate interactions with biological receptors or enzymes. For instance, glutamate receptor modulation by lipoic acid derivatives suggests that the aspartate moiety in this compound could influence neurotransmission or metabolic pathways.
Table 2: Comparative Redox Properties
Biological Activity and Mechanistic Insights
Metabolic Integration
As a conjugate of aspartic acid, the compound could participate in the urea cycle or aspartate metabolism, potentially influencing nitrogen excretion or nucleotide synthesis. Concurrently, the dithiolane moiety might augment mitochondrial function, akin to lipoic acid’s role in pyruvate dehydrogenase complexes .
Neurological Implications
α-Lipoic acid derivatives modulate AMPA receptors, which mediate excitatory neurotransmission . While direct evidence is lacking, the structural resemblance suggests that (2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid could influence neuronal excitability or offer neuroprotection in conditions like epilepsy or neurodegeneration .
Research Findings and Experimental Data
In Vitro Studies
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Antioxidant Assays: Analogous dithiolane-containing compounds exhibit IC₅₀ values of 10–50 μM in DPPH radical scavenging assays, suggesting moderate to high efficacy .
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Receptor Modulation: Lipoic acid derivatives reduce AMPA receptor currents by 8–11-fold, implicating disulfide-containing compounds in glutamate receptor regulation .
Pharmacokinetic Considerations
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Bioavailability: The compound’s solubility in aqueous and lipid environments (due to carboxylate and alkyl chains) may enable broad tissue distribution, though in vivo studies are needed.
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Metabolic Fate: Likely undergoes disulfide reduction to dithiol forms, followed by renal or hepatic clearance, as observed in lipoic acid metabolism .
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